molecular formula C13H8BrFN2O3 B5224138 2-bromo-N-(2-fluoro-5-nitrophenyl)benzamide

2-bromo-N-(2-fluoro-5-nitrophenyl)benzamide

Cat. No.: B5224138
M. Wt: 339.12 g/mol
InChI Key: UOKOAWJQECYPMK-UHFFFAOYSA-N
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Description

2-bromo-N-(2-fluoro-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a benzamide core

Properties

IUPAC Name

2-bromo-N-(2-fluoro-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2O3/c14-10-4-2-1-3-9(10)13(18)16-12-7-8(17(19)20)5-6-11(12)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKOAWJQECYPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-fluoro-5-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position, yielding 2-fluoro-5-nitroaniline.

    Bromination: The nitroaniline derivative is then subjected to bromination to introduce a bromine atom at the 2-position, forming 2-bromo-5-fluoro-2-nitroaniline.

    Amidation: Finally, the brominated nitroaniline is reacted with benzoyl chloride under suitable conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-fluoro-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Coupling: Palladium catalysts with boronic acids or esters under basic conditions.

Major Products

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of 2-amino-N-(2-fluoro-5-nitrophenyl)benzamide.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-bromo-N-(2-fluoro-5-nitrophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-fluoro-5-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine, fluorine, and nitro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-nitrophenyl)benzamide
  • 2-bromo-N-(2-chloro-5-nitrophenyl)benzamide
  • 2-bromo-N-(2-fluoro-4-nitrophenyl)benzamide

Uniqueness

2-bromo-N-(2-fluoro-5-nitrophenyl)benzamide is unique due to the specific positioning of the fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

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